Vinyl trifluoroacetate
Overview
Description
Vinyl trifluoroacetate (VTFAc) is a chemical compound with the molecular formula C4H3F3O2 . It has a molecular weight of 140.06 g/mol . It is used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
The radical polymerization of vinyl trifluoroacetate (VTFAc) exhibits the features of a reversible-deactivation radical polymerization . The xanthate-mediated polymerization of VTFAc results in a decrease in the overall rate of polymerization compared to conventional radical polymerization .
Molecular Structure Analysis
The IUPAC name for Vinyl trifluoroacetate is ethenyl 2,2,2-trifluoroacetate . The InChI is 1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 and the InChIKey is ZBGRMWIREQJHPK-UHFFFAOYSA-N . The Canonical SMILES string is C=COC(=O)C(F)(F)F .
Physical And Chemical Properties Analysis
Vinyl trifluoroacetate is a liquid that contains 10 ppm tert-butylcatechol as an inhibitor . It has a refractive index of 1.317 (lit.) and a boiling point of 40 °C/750 mmHg (lit.) . The density of Vinyl trifluoroacetate is 1.203 g/mL at 25 °C (lit.) .
Scientific Research Applications
Ferroelectric Behavior in Paracrystalline Poly(Vinyl Trifluoroacetate)
Scientific Field
Summary of Application
The dielectric behavior in paracrystalline poly(vinyl trifluoroacetate) was investigated from the viewpoint of ferroelectricity . This polymer has a large CF3 dipole moment (2.3 Debye) and structural defects due to the atactic sequence in its chain conformation .
Methods of Application
The dielectric behavior was measured from 20 to 200 °C . Corona poling on the samples was carried out at DC field 80 MV/m and 80 °C . Pyroelectric response and thermally stimulated current were measured from the current through the electrode irradiated by a pulsed semiconductor laser .
Results or Outcomes
A large dielectric constant and dielectric relaxation strength (Δε = 17 at 110 °C) were observed in the α-relaxation region . Ferroelectric D–E hysteresis loop was observed under high electric field, and the remanent polarization and coercive field at 40 °C were 15 mC/m 2 and 155 MV/m, respectively . A pyroelectric constant of about 6 μC/m 2 K was observed, which was stable up to near the poling temperature . The ferroelectricity in poly(vinyl trifluoroacetate) stems from the rotation of molecular chains in its paracrystals and orientation of the CF2 dipoles .
Synthesis of Syndiotactic Poly(vinyl alcohol) from Fluorine-Containing Vinyl Esters
Scientific Field
Summary of Application
Radical polymerization of vinyl pivalate (VPi), vinyl trifluoroacetate (VTFAc), and other fluorine-containing vinyl esters was carried out and the tacticity of the resulting polymers was determined by 1H or 13C NMR analysis of poly(vinyl alcohol) (PVA) derived from the original polymers .
Results or Outcomes
The order of diad syndiotacticity of the polymers was poly(VTFAc) (57%)<poly(VPi) (60%)<poly-2, poly-3, poly-4 (61-62%)<poly-l (65%), suggesting that steric and electrostatic effects of the fluorine-containing side groups of monomers influence the syndiotactic specificity of propagation reaction . The difference of activation enthalpy (l!,H+) and activation entropy (l!,S+) between isotactic and syndiotactic propagations in bulk polymerization of 1 were estimated to be 460 cal mol- 1 and 0.2 cal deg- 1 mol - 1, respectively .
Polymerization Tools
Scientific Field
Summary of Application
Vinyl trifluoroacetate is used as a polymerization tool in the production of various polymers . It is often used in the synthesis of polymers due to its reactivity and the presence of the trifluoroacetate group, which can introduce desirable properties into the polymer .
Methods of Application
The specific methods of application can vary widely depending on the specific polymer being synthesized . However, it typically involves the initiation of a polymerization reaction in which vinyl trifluoroacetate is one of the monomers .
Results or Outcomes
The outcomes of these polymerization reactions are diverse, as they can lead to a wide range of polymers with varying properties . The specific properties of the resulting polymer can be influenced by factors such as the other monomers used in the reaction, the reaction conditions, and the specific polymerization technique used .
Synthesis of Biologically Active Sugar Derivatives
Scientific Field
Summary of Application
Vinyl trifluoroacetate has been used in the enzymatic selective transesterification of divinyl esters of dicarboxylic acids to prepare O-vinyl dicarboxylate esters of a wide range of sugars and biologically-active sugar derivatives . This includes compounds such as ribavirin, cytarabine, and fluorodeoxyuridine .
Methods of Application
The method involves the use of enzymes to selectively transesterify divinyl esters of dicarboxylic acids with sugars or sugar derivatives . This results in the formation of O-vinyl dicarboxylate esters .
Results or Outcomes
The outcome of this method is the synthesis of a wide range of biologically active sugar derivatives . These compounds have potential applications in various areas of bioorganic chemistry and medicinal chemistry .
Use in Common Chemical Products
Scientific Field
Summary of Application
Vinyl trifluoroacetate is found in a wide range of common chemical products . Due to the robustness of the C-F bonds, fluorinated compounds have been incorporated into numerous compounds in countless products and applications .
Methods of Application
The specific methods of application can vary widely depending on the specific product being produced . However, it typically involves the use of vinyl trifluoroacetate as a component in the formulation of the product .
Results or Outcomes
The outcomes of these applications are diverse, as they can lead to a wide range of products with varying properties . The specific properties of the resulting product can be influenced by factors such as the other components used in the formulation, the production conditions, and the specific production technique used .
Synthesis of Silver Nanostructures
Scientific Field
Summary of Application
While the specific use of Vinyl trifluoroacetate in the synthesis of silver nanostructures is not explicitly mentioned, the synthesis of silver nanostructures is a significant area of research in nanotechnology . These nanostructures have potential applications in various fields such as photoelectric, bio-sensing, catalysis, antibacterial and other fields .
Methods of Application
The specific methods of application can vary widely depending on the specific nanostructure being synthesized . However, it typically involves the use of a reducing agent to reduce silver ions to silver atoms, which then aggregate to form nanostructures .
Results or Outcomes
The outcomes of these synthesis reactions are diverse, as they can lead to a wide range of silver nanostructures with varying properties . The specific properties of the resulting nanostructure can be influenced by factors such as the other components used in the reaction, the reaction conditions, and the specific synthesis technique used .
Safety And Hazards
Vinyl trifluoroacetate is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .
Relevant Papers
The paper “RAFT/MADIX (co)polymerization of vinyl trifluoroacetate: a means to many ends” presents the RAFT/MADIX (co)polymerization of vinyl trifluoroacetate (VTFAc) and discusses the specific properties of the resulting polymers .
properties
IUPAC Name |
ethenyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRMWIREQJHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-85-0 | |
Record name | Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25748-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90195813 | |
Record name | Vinyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS] | |
Record name | Vinyl trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9548 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinyl trifluoroacetate | |
CAS RN |
433-28-3 | |
Record name | Ethenyl 2,2,2-trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7HFM535P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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